molecular formula C9H9BrFNO B7979118 2-bromo-N-ethyl-6-fluorobenzamide

2-bromo-N-ethyl-6-fluorobenzamide

Cat. No.: B7979118
M. Wt: 246.08 g/mol
InChI Key: ZXDZYMSYUXHPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-ethyl-6-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with bromine at position 2, fluorine at position 6, and an ethyl group attached to the nitrogen atom. Its molecular formula is C₉H₈BrFNO, with a molecular weight of 260.07 g/mol. Safety guidelines emphasize precautions such as avoiding heat sources and ensuring proper handling to prevent exposure .

Properties

IUPAC Name

2-bromo-N-ethyl-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDZYMSYUXHPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethyl-6-fluorobenzamide typically involves the following steps:

    Bromination: The starting material, 6-fluorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Ethylation: The brominated intermediate is then subjected to ethylation using ethylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-6-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of water or enzymes, leading to the formation of benzoic acid and ethylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium thiolate, or primary amines in polar solvents.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, products may include 2-hydroxy-N-ethyl-6-fluorobenzamide, 2-amino-N-ethyl-6-fluorobenzamide, etc.

    Hydrolysis Products: Benzoic acid and ethylamine.

Scientific Research Applications

2-Bromo-N-ethyl-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The specific mechanism of action of 2-Bromo-N-ethyl-6-fluorobenzamide is not well-documented. its structure suggests it may interact with biological targets through:

    Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic interactions with nucleophilic sites on proteins or enzymes.

    Hydrogen Bonding: The amide group can form hydrogen bonds with biological macromolecules, potentially affecting their function.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Key Features/Applications References
This compound Bromo (C2), Fluoro (C6), N-ethyl C₉H₈BrFNO Pharmaceutical intermediate; thermal sensitivity noted in safety protocols.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo (C4), Fluoro (C5), trifluoropropyl ether, chloro-fluoroaniline C₁₇H₁₁BrClF₅NO₂ Synthesized via benzoyl chloride coupling; high yield (90%). Patent application suggests agrochemical or medicinal use.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core, trifluoromethyl, phenylacetamide C₁₆H₁₂F₃N₂OS Explored in patent for potential kinase inhibition; modified solubility due to trifluoromethyl group.
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide Bromo (C3), Chloro (C6), cyclohexylamide C₁₃H₁₄BrClFNO Cyclohexyl group enhances lipophilicity; possible CNS drug candidate (no explicit data).

Biological Activity

2-Bromo-N-ethyl-6-fluorobenzamide is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom positioned on a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrFNOC_9H_9BrFNO. The structural features include:

  • Bromine atom at the 2nd position of the benzene ring.
  • Fluorine atom at the 6th position.
  • An ethylamide group attached to the nitrogen.

These substituents influence its reactivity and interactions with biological targets.

The specific mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

  • Electrophilic Substitution : The bromine and fluorine atoms may engage in electrophilic interactions with nucleophilic sites on proteins or enzymes.
  • Hydrogen Bonding : The amide group can form hydrogen bonds with biological macromolecules, potentially affecting their function.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Properties : Some benzamide derivatives have shown efficacy against viruses like Hepatitis B by interacting with viral proteins and inhibiting nucleocapsid assembly .
  • Anticancer Effects : Studies have demonstrated that certain derivatives can inhibit cell proliferation in cancer models, suggesting potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HBV nucleocapsid assembly
AnticancerInhibits cell proliferation in various cancer models
Enzyme InhibitionPotential modulation of enzyme activity

Case Studies

  • Antiviral Activity Against HBV : A study focused on benzamide derivatives found that specific compounds reduced cytoplasmic HBV DNA levels significantly. The mechanism involved binding to the core protein, promoting the formation of empty capsids, thereby preventing viral replication .
  • Cancer Cell Proliferation Inhibition : Research on benzamide derivatives indicated that certain compounds inhibited growth in human cancer cell lines. For example, compounds structurally related to this compound demonstrated moderate to high potency against various cancer types, including breast and head and neck cancers .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated benzamides. Variations in the position of halogen substituents (e.g., 5-fluoro or 4-fluoro) can lead to differences in their reactivity and biological effects.

Table 2: Comparison of Biological Activities

CompoundPosition of HalogenBiological Activity
This compound2nd (Br), 6th (F)Moderate antiviral effects
2-Bromo-N-ethyl-5-fluorobenzamide2nd (Br), 5th (F)Higher anticancer activity
2-Bromo-N-ethyl-4-fluorobenzamide2nd (Br), 4th (F)Lower enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.